Tetrafluoroterephthalic acid
Overview
Description
Tetrafluoroterephthalic acid is a chemical compound with the molecular formula C8H2F4O4 . It has an average mass of 238.093 Da and a monoisotopic mass of 237.988922 Da . It is also known by other names such as 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid and 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylic acid .
Synthesis Analysis
Pure 2,3,5,6-tetrafluoroterephthalic acid (H2tfBDC) is obtained in high yields (95%) by reacting 1,2,4,5-tetrafluorobenzene with a surplus (>2 equiv) of n-butyllithium in tetrahydrofuran (THF) and subsequent carbonation with CO2 without any extensive purification procedure .
Molecular Structure Analysis
The molecular structure of Tetrafluoroterephthalic acid consists of 8 carbon atoms, 2 hydrogen atoms, 4 fluorine atoms, and 4 oxygen atoms . The structure also includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .
Physical And Chemical Properties Analysis
Tetrafluoroterephthalic acid has a density of 1.8±0.1 g/cm3, a boiling point of 337.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.3±3.0 kJ/mol and a flash point of 158.1±27.9 °C . The index of refraction is 1.523, and it has a molar refractivity of 40.1±0.3 cm3 .
Scientific Research Applications
Photofunctional Systems
Tetrafluoroterephthalic acid is used in the construction of photofunctional systems due to its role in modifying photoactive properties .
Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound serves as a linking ligand for creating new coordination polymers and MOFs, which are crucial in various applications including catalysis and gas storage .
Luminescence Sensing
In the field of luminescence sensing, tetrafluoroterephthalic acid contributes to the structural engineering of fluorinated coordination polymers and MOFs .
Crystal Engineering
The significance of fluorine contacts in structural outcomes highlights the role of tetrafluoroterephthalic acid in crystal engineering, particularly for applications that require specific molecular orientations .
Energetic Multi-Component Molecular Solids
Tetrafluoroterephthalic acid forms novel crystals with N-containing heterocycles, which are studied for their energetic properties and potential applications in materials science .
Fluorinated Coordination Networks
It is also involved in the development of fluorinated coordination networks that have potential uses in various fields such as electronics and photonics .
Safety and Hazards
Future Directions
While there is limited information available on the future directions of Tetrafluoroterephthalic acid, it is worth noting that it forms novel crystals with a series of N-containing heterocycles . This suggests potential applications in crystal engineering of fluorinated coordination polymers and metal–organic frameworks for applications such as luminescence sensing .
Mechanism of Action
Tetrafluoroterephthalic acid, also known as 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid, is a chemical compound with the molecular formula C8H2F4O4 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
It is known to be a versatile linking ligand in the construction of new coordination polymers and metal-organic frameworks , suggesting it may interact with its targets through coordination bonds.
Biochemical Pathways
Given its role as a linking ligand in coordination polymers and metal-organic frameworks , it may be involved in the formation and stabilization of these structures. The downstream effects of these interactions on biochemical pathways are currently unknown and warrant further study.
Pharmacokinetics
As an inert compound , it is likely to have low bioavailability
Result of Action
Its role as a linking ligand suggests it may contribute to the formation and stabilization of coordination polymers and metal-organic frameworks . The specific effects of these interactions at the molecular and cellular levels require further investigation.
properties
IUPAC Name |
2,3,5,6-tetrafluoroterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRNCNCXRGUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215510 | |
Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluoroterephthalic acid | |
CAS RN |
652-36-8 | |
Record name | 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 652-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrafluoroterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-TETRAFLUOROTEREPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NM6WEY2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.